molecular formula C17H18N6O4 B2733606 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 863447-97-6

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2733606
CAS No.: 863447-97-6
M. Wt: 370.369
InChI Key: YQKXFWYQLXIYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core with a tert-butyl group at position 1, a 4-oxo substituent, and an acetamide moiety linked to a 4-nitrophenyl group. The 4-nitrophenyl group introduces electron-withdrawing properties, which may enhance binding affinity in biological targets compared to simpler aryl substituents.

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c1-17(2,3)22-15-13(8-19-22)16(25)21(10-18-15)9-14(24)20-11-4-6-12(7-5-11)23(26)27/h4-8,10H,9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKXFWYQLXIYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide is a notable member of the pyrazolo[3,4-d]pyrimidine family, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O3C_{18}H_{21}N_{5}O_{3} with a molecular weight of approximately 355.398 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group and a nitrophenyl acetamide moiety.

Biological Activity Overview

Pyrazolo[3,4-d]pyrimidines are known for their significant biological activities, including:

  • Anticancer : Many derivatives exhibit potent inhibition of cancer cell proliferation.
  • Anti-inflammatory : These compounds can modulate inflammatory pathways.
  • Antimicrobial : They show activity against various bacterial and fungal strains.

The specific compound has been investigated for its potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in cancer therapy.

The biological activity of this compound primarily involves the inhibition of CDKs. These kinases are essential for cell cycle regulation; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values below 10 µM against these cell lines, indicating strong anticancer potential.

Anti-inflammatory Effects

Research has shown that the compound can reduce pro-inflammatory cytokine levels in vitro. Specifically:

  • Cytokines Assessed : TNF-α and IL-6 levels were significantly decreased upon treatment with the compound.

Antimicrobial Properties

The compound also displayed antimicrobial activity against several pathogens:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Demonstrated inhibitory effects on Candida albicans.

Case Studies

A study published in MDPI highlighted the effectiveness of pyrazolo[3,4-d]pyrimidines in treating proliferative diseases. The findings indicated that compounds similar to this compound could be used in combination therapies to enhance efficacy while minimizing side effects associated with conventional treatments .

Data Summary Table

Activity TypeObserved EffectReference
AnticancerIC50 < 10 µM against MCF-7
Anti-inflammatoryDecreased TNF-α and IL-6 levels
AntimicrobialInhibition of S. aureus and E. coli

Comparison with Similar Compounds

Core Structural Modifications

Table 1: Substituent Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name R1 (Position 1) R2 (Acetamide Substituent) Key Functional Groups Biological Activity
Target Compound tert-butyl 4-nitrophenyl 4-oxo, nitro Kinase inhibition (hypothesized)
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one tert-butyl, 4-fluoro-2-hydroxyphenyl 4-oxo, hydroxyl, fluoro Antibacterial
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-2-yl ethyl Sulfonamide 4-oxo, fluoro, sulfonamide Antiviral
tert-butyl 2-(5-amino-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acetate tert-butyl, 4-fluorophenyl Ethyl ester Amino, fluoro Anticancer (in vitro)

Key Observations :

  • The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may favor π-stacking interactions in enzyme binding pockets compared to the 4-fluorophenyl in .
  • The hydroxyl group in ’s derivative improves solubility (logP ~1.9) but may increase susceptibility to glucuronidation, reducing bioavailability compared to the nitro group in the target compound (logP ~3.5) .

Physicochemical Properties

  • Solubility : The 4-nitrophenyl group in the target compound reduces aqueous solubility compared to hydroxyl or ester-containing analogs.
  • logP : Estimated logP ~3.5 (higher than ’s hydroxyl derivative but lower than ’s chromen analog).
  • Stability : The nitro group may confer oxidative stability but could pose metabolic challenges (e.g., nitro-reductase activation).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.